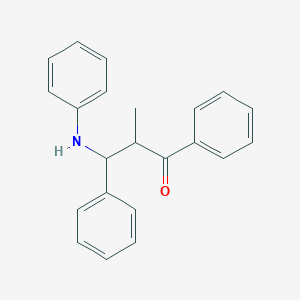
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propanone backbone with methyl, diphenyl, and phenylamino substituents
Preparation Methods
The synthesis of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- typically involves a multi-step process. One common synthetic route is the Mannich reaction, which involves the condensation of benzaldehyde, aniline, and acetophenone in the presence of an acid catalyst . The reaction conditions often include the use of solvents such as ethanol and temperatures around 25°C for optimal yield . Industrial production methods may involve similar steps but are scaled up and optimized for higher efficiency and yield.
Chemical Reactions Analysis
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Scientific Research Applications
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
Comparison with Similar Compounds
1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- can be compared with other similar compounds such as:
1,3-Diphenyl-1,3-propanedione: Known for its use in electron transfer reactions and prostaglandin biosynthesis.
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of fluorescent polyphenylene dendrimers.
β-Anilino-β-phenylpropiophenone: Another compound with a similar structure but different functional groups. The uniqueness of 1-Propanone, 2-methyl-1,3-diphenyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
743-93-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-anilino-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO/c1-17(22(24)19-13-7-3-8-14-19)21(18-11-5-2-6-12-18)23-20-15-9-4-10-16-20/h2-17,21,23H,1H3 |
InChI Key |
WFROBYGOEFWUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















